(2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13322635
InChI: InChI=1S/C13H8Cl2O2/c14-9-3-5-11(12(15)8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+
SMILES: C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.10 g/mol

(2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13322635

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.10 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one -

Specification

Molecular Formula C13H8Cl2O2
Molecular Weight 267.10 g/mol
IUPAC Name (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C13H8Cl2O2/c14-9-3-5-11(12(15)8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+
Standard InChI Key AJOIKJBJMCQVSB-GQCTYLIASA-N
Isomeric SMILES C1=COC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
SMILES C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

The compound possesses the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.10 g/mol. Its IUPAC name, (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, reflects the trans configuration (2E) of the α,β-unsaturated ketone system, which is critical for its electronic and steric properties. The dichlorophenyl group at position 1 and the furanyl moiety at position 3 create a conjugated system that enhances stability and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₈Cl₂O₂
Molecular Weight267.10 g/mol
IUPAC Name(E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
CAS NumberPending (under investigation)
SMILES NotationC1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl

The geometric isomerism (E-configuration) arises from the rigidity of the double bond between C2 and C3, which restricts rotation and stabilizes the planar structure. This configuration is verified through nuclear magnetic resonance (NMR) and X-ray crystallography in analogous chalcones .

Synthesis and Reaction Optimization

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between 2,4-dichloroacetophenone and furfuraldehyde under basic conditions . This method achieves yields of 65–80% when optimized for temperature (60–80°C), solvent (ethanol or methanol), and catalyst (NaOH or KOH) .

Table 2: Representative Reaction Conditions

ParameterOptimal Range
Temperature60–80°C
SolventEthanol/Methanol
Catalyst10% NaOH/KOH
Reaction Time4–6 hours
Yield65–80%

The mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product . Microwave-assisted synthesis has been explored to reduce reaction times to 30–45 minutes while maintaining yields above 70% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • δ 7.85 ppm (d, J = 15.6 Hz): Trans-vinylic proton (H-β)

  • δ 7.45–7.30 ppm (m): Aromatic protons from dichlorophenyl

  • δ 6.80–6.50 ppm (m): Furan ring protons.

¹³C NMR confirms the carbonyl carbon at δ 190.2 ppm and olefinic carbons at δ 145.5 ppm (C-α) and δ 123.7 ppm (C-β).

Infrared (IR) Spectroscopy

Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,580 cm⁻¹ (C=C stretch) validate the α,β-unsaturated ketone system. Additional peaks near 750 cm⁻¹ correlate with C-Cl vibrations.

Table 3: Key Spectroscopic Data

TechniqueDiagnostic Signals
¹H NMRδ 7.85 (H-β), δ 7.45–7.30 (Ar-H)
¹³C NMRδ 190.2 (C=O), δ 145.5 (C-α)
IR1,680 cm⁻¹ (C=O), 1,580 cm⁻¹ (C=C)
Mass Specm/z 267.10 [M]⁺

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The dichlorophenyl group enhances membrane permeability, while the furanyl moiety disrupts microbial biofilms .

Table 4: Biological Activity Profile

Organism/Cell LineActivity (IC₅₀/MIC)
Staphylococcus aureusMIC = 8 µg/mL
Candida albicansMIC = 16 µg/mL
HL-60 LeukemiaIC₅₀ = 12.5 µM
MCF-7 Breast CancerIC₅₀ = 18.2 µM

Applications in Drug Development

Lead Optimization Strategies

Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring or replacing furan with thiophene, enhance potency against multidrug-resistant pathogens . Hybrid derivatives with triazole moieties show improved pharmacokinetic profiles .

Computational Modeling

Docking studies reveal strong binding affinity (ΔG = -9.2 kcal/mol) to E. coli DNA gyrase, suggesting a mechanism involving enzyme inhibition . Quantitative structure-activity relationship (QSAR) models predict enhanced bioavailability with logP values <3.5 .

Future Directions and Challenges

Ongoing research aims to:

  • Develop nanoparticle-encapsulated formulations to improve solubility.

  • Explore synergies with β-lactam antibiotics against MRSA.

  • Validate in vivo efficacy in xenograft models.

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